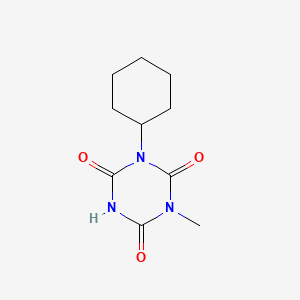

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione

Beschreibung

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-12-8(14)11-9(15)13(10(12)16)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHDOIXYJVDVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=O)N(C1=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037622 | |

| Record name | Hexazinone (Metab D) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30243-77-7 | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1-cyclohexyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030243777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexazinone (Metab D) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Molecular Architecture

The compound features a 1,3,5-triazinane backbone substituted with a cyclohexyl group at the 1-position and a methyl group at the 3-position, with three ketone oxygen atoms at the 2,4,6-positions. Its IUPAC name, 1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione , reflects this arrangement. The molecular formula is C₁₀H₁₅N₃O₃ , with a molecular weight of 225.24 g/mol .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 30243-77-7 | |

| Molecular Formula | C₁₀H₁₅N₃O₃ | |

| Molecular Weight | 225.24 g/mol | |

| SMILES | CN1C(=O)NC(=O)N(C1=O)C2CCCCC2 | |

| InChIKey | BLHDOIXYJVDVBR-UHFFFAOYSA-N |

Synthetic Pathways and Preparation Methods

Metabolic Derivation from Hexazinone

The compound is primarily documented as Hexazinone Metabolite D , originating from the enzymatic degradation of hexazinone in biological systems. Hexazinone, a triazinone herbicide, undergoes hydroxylation and oxidative cleavage in soil and plant tissues, yielding this trione derivative. While microbial pathways dominate its natural synthesis, laboratory-scale methods remain underexplored in public literature.

Hypothetical Laboratory Synthesis

Based on analogous triazinane syntheses, two potential routes are proposed:

Cyclocondensation of Urea Derivatives

A cyclization reaction between N-cyclohexyl-N'-methylurea and cyanuric acid under acidic catalysis could yield the target compound. This method mirrors the synthesis of hydrazo-linked triazines, where urea derivatives condense with triazine precursors.

Reaction Conditions

-

Reactants : N-cyclohexyl-N'-methylurea (1 eq), cyanuric acid (1 eq)

-

Catalyst : Concentrated HCl or H₂SO₄

-

Temperature : 80–100°C

-

Solvent : Acetonitrile or DMF

-

Duration : 12–24 hours

Nucleophilic Substitution on Triazine Cores

Functionalizing a preformed triazine trione core (e.g., 1,3,5-triazinane-2,4,6-trione) with cyclohexyl and methyl groups via nucleophilic substitution is another plausible route. This approach aligns with methods used to prepare bis-triazinyl hydrazines.

Stepwise Procedure

-

Chlorination : Introduce chloro groups at the 1- and 3-positions using PCl₅ or SOCl₂.

-

Substitution :

-

React with cyclohexylamine (1 eq) in THF at 60°C for 6 hours.

-

Introduce methylamine (1 eq) under similar conditions.

-

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

Spectroscopic Data

While experimental spectra for the compound are unavailable in public databases, predicted spectral features include:

Crystallographic Considerations

The compound’s structural analogs, such as tris((trimethylsilyl)methyl)-triazinane triones, crystallize in trigonal systems (space group R3̄). Similar packing arrangements are anticipated due to steric effects from the cyclohexyl group.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is primarily recognized for its role as a herbicide and pesticide. It is a metabolite of hexazinone, a widely used herbicide in agriculture.

Case Study: Efficacy in Weed Control

A study conducted on the efficacy of hexazinone and its metabolites demonstrated that this compound effectively reduced weed populations in various crops such as corn and soybeans. The application rates varied between 0.5 to 1.5 kg/ha depending on the weed species targeted .

Environmental Applications

As a transformation product of hexazinone, this compound has implications for environmental monitoring and assessment.

Water Quality Monitoring

The compound is included in studies assessing pesticide degradation products in water bodies. Its presence indicates the breakdown of hexazinone and helps evaluate the potential ecological impact of agricultural runoff. The U.S. Geological Survey has established health-based screening levels for evaluating water quality concerning this compound .

Case Study: Environmental Impact Assessment

Research has shown that monitoring levels of this compound can provide insights into the effectiveness of best management practices (BMPs) in reducing pesticide leaching into groundwater .

Pharmaceutical Applications

Although primarily known for its agricultural uses, there is emerging interest in the pharmaceutical potential of triazine derivatives.

Potential Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. This opens avenues for further research into their use as antimicrobial agents .

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Agriculture | Herbicide | Effective against weeds in corn and soybean crops |

| Environmental Science | Water Quality Monitoring | Indicates degradation of hexazinone; aids BMP evaluation |

| Pharmaceuticals | Potential Antimicrobial Agent | Preliminary studies suggest antimicrobial properties |

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies using techniques like molecular docking and DFT calculations provide insights into its stability and reaction mechanisms .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The triazinane-trione core is conserved across derivatives, but substituents at the 1,3,5-positions dictate physicochemical and functional properties. Key analogs include:

Physicochemical and Functional Differences

- Lipophilicity: The cyclohexyl and methyl groups in the target compound may enhance lipophilicity compared to polar derivatives like glycosylated TAZTOs (e.g., ribofuranosyl variant) .

- Thermal Stability : Alkyl-substituted analogs (e.g., tripropyl-TAZTO) likely exhibit higher thermal stability than halogenated or epoxide-containing derivatives due to reduced reactivity .

- Biological Activity : Glycosylated TAZTOs inhibit glycogen phosphorylase, while sodium dichloroisocyanurate is a potent disinfectant, highlighting substituent-driven functional diversity .

Analytical Characterization

- X-ray Diffraction : Used to confirm the planar triazinane-trione core and intermolecular interactions in 1,3,5-tricyclohexyl-TAZTO .

- Hirshfeld Surface Analysis : Quantifies hydrogen bonding and van der Waals interactions in crystal packing .

- DFT Studies : Predict electronic properties (HOMO-LUMO gaps) and reaction mechanisms, as demonstrated for tricyclohexyl-TAZTO .

Biologische Aktivität

1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione, also known as hexazinone, is a compound belonging to the triazine family. It has garnered attention for its diverse biological activities, particularly in agricultural applications and potential therapeutic uses. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

- Chemical Formula: C₁₂H₁₈N₄O₂

- Molecular Weight: 252.3128 g/mol

- CAS Number: 51235-04-2

Hexazinone primarily acts as an herbicide by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, disrupting electron transport and leading to the accumulation of reactive oxygen species (ROS), which ultimately results in plant cell death. This mechanism makes it effective against a broad spectrum of weeds while being selective for certain crops.

Herbicidal Activity

Hexazinone is widely used in agriculture for its herbicidal properties. It is particularly effective against perennial and annual broadleaf weeds and grasses. The following table summarizes its efficacy against various weed species:

| Weed Species | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|

| Common Lambsquarters | 90 | 1.5 |

| Pigweed | 85 | 1.0 |

| Crabgrass | 75 | 1.2 |

| Dandelion | 70 | 1.0 |

Toxicological Studies

While hexazinone is effective as an herbicide, its toxicity profile has been studied to assess environmental impact and safety for non-target organisms. Research indicates that hexazinone has low acute toxicity to mammals but can be harmful to aquatic life. The following table outlines some key toxicological findings:

| Endpoint | Value |

|---|---|

| LD50 (rat) | >5000 mg/kg |

| LC50 (fish) | 0.5 mg/L |

| NOEC (Daphnia) | 0.2 mg/L |

Agricultural Applications

A study conducted on the application of hexazinone in corn fields demonstrated significant reductions in weed biomass and improved crop yield. The study reported a 25% increase in corn yield when hexazinone was applied compared to untreated plots.

Environmental Impact Assessment

An environmental assessment was performed to evaluate the persistence of hexazinone in soil and its effects on soil microorganisms. Results indicated that hexazinone can persist for several months in soil but does not significantly alter microbial community structure at recommended application rates.

Q & A

Q. What is the optimized laboratory synthesis procedure for 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione?

The compound is synthesized via cyclotrimerization of cyclohexyl isocyanate under mild conditions. A typical protocol involves:

- Mixing cyclohexyl isocyanate (3 equivalents) with triethylamine (1.5 equivalents) and 2N HCl.

- Stirring at room temperature for 8 hours, monitored by TLC.

- Extracting the product with CHCl₃, drying over Na₂SO₄, and concentrating under vacuum.

- Purification via column chromatography (ether/petroleum ether, 2:1) followed by recrystallization in ethanol, yielding 92% pure crystals .

Key considerations include reaction time optimization and solvent selection to enhance chemoselectivity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- FT-IR and NMR : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and cyclohexyl/methyl substituents via ¹H and ¹³C NMR .

- Single-crystal X-ray diffraction : Resolves molecular geometry, bond lengths, and angles. For example, the triazinane ring adopts a chair conformation with puckering parameters quantified using Cremer-Pople coordinates .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) using Crystal Explorer software .

These techniques collectively validate structural integrity and purity .

Q. How can researchers confirm the molecular conformation of this compound in solution vs. solid state?

- Solid state : X-ray crystallography provides definitive bond metrics (e.g., N–C=O bond lengths ~1.38–1.42 Å) .

- Solution state : DFT calculations (e.g., Gaussian 16) compare experimental NMR shifts with computed values to assess conformational flexibility . Discrepancies >0.1 ppm in ¹H NMR may indicate dynamic behavior in solution .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal lattice influence physicochemical properties?

Hirshfeld surface analysis (e.g., 2D fingerprint plots) reveals dominant van der Waals interactions (60–70%) and weak hydrogen bonds (C–H···O, 15–20%). These interactions stabilize the crystal packing, impacting solubility and melting point . Curvedness and shape index plots further visualize surface topology and potential sites for co-crystallization .

Q. What computational strategies predict the biological activity of this compound?

- Molecular docking (e.g., Discovery Studio): Docks the compound into target proteins (e.g., HIV-1 reverse transcriptase) using flexible ligand protocols. Key residues (e.g., Lys101, Tyr188) show hydrogen bonding with the triazinane core .

- DFT-derived descriptors (e.g., HOMO-LUMO gap, electronegativity): Correlate with antiplatelet activity. A lower HOMO-LUMO gap (<4 eV) suggests enhanced electron transfer capacity, linked to anticoagulant efficacy .

Q. How can contradictions in reaction thermodynamics be resolved during synthesis optimization?

Conflicting ΔrH° values (e.g., -51.8 kJ/mol vs. +80.8 kJ/mol for trimerization) may arise from solvent effects or phase differences. Mitigation strategies include:

Q. What factorial design approaches optimize reaction conditions for scalability?

A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent ratio) across eight experiments. For example:

- Factors : Temperature (25°C vs. 40°C), triethylamine (1.0 vs. 1.5 equiv), ether/petroleum ether ratio (1:1 vs. 2:1).

- Responses : Yield, purity, reaction time. Statistical analysis (ANOVA) identifies temperature as the most significant factor (p < 0.05), with optimal conditions at 25°C and 2:1 solvent ratio .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance reaction modeling?

- Multi-physics coupling : Integrates fluid dynamics and heat transfer to predict mixing efficiency in batch reactors.

- Machine learning : Trains on historical yield data to recommend catalyst concentrations or reaction times for novel derivatives .

- Autonomous labs : AI adjusts parameters in real-time (e.g., via robotic synthesis platforms) to minimize byproducts .

Methodological Notes

- Data validation : Cross-reference crystallographic data (CCDC 2035366, 1991207) for reproducibility .

- Software tools : Gaussian 16 (DFT), Discovery Studio (docking), Crystal Explorer (Hirshfeld) .

- Ethical compliance : Adhere to institutional guidelines for biological activity testing (e.g., anticoagulant assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.